(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under radical conditions . The oxolane ring can be constructed via cyclization reactions involving appropriate precursors, such as diols or epoxides, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-free oxidative trifluoromethylation methods can be advantageous for large-scale synthesis due to their cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxolane ring can be reduced to form open-chain alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
The major products formed from these reactions include oxidized carboxylic acid derivatives, reduced alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for understanding the behavior of fluorinated molecules in biological systems.
Medicine
Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing hydrophobic interactions and altering electronic properties . The oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their carbonyl functionality.
α-(Trifluoromethyl)styrenes: These compounds feature a trifluoromethyl group attached to a styrene moiety and are used in similar synthetic applications.
Uniqueness
(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid is unique due to its chiral oxolane ring and carboxylic acid functionality, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-4-2-1-3-7(9)10-8(11(16)17)5-6-18-10/h1-4,8,10H,5-6H2,(H,16,17)/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYMMXVRCIGAC-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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